molecular formula C12H15Cl2NO2 B14741272 6-Bis(2-chloroethyl)amino-m-toluic acid CAS No. 5977-34-4

6-Bis(2-chloroethyl)amino-m-toluic acid

Cat. No.: B14741272
CAS No.: 5977-34-4
M. Wt: 276.16 g/mol
InChI Key: VNYPKPWUBJWTDF-UHFFFAOYSA-N
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Description

6-Bis(2-chloroethyl)amino-m-toluic acid, also known as 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. It is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylbenzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bis(2-chloroethyl)amino-m-toluic acid typically involves the reaction of 5-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Bis(2-chloroethyl)amino-m-toluic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bis(2-chloroethyl)amino-m-toluic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bis(2-chloroethyl)amino-m-toluic acid involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid
  • 6-[Bis(2-chloroethyl)amino]-m-toluic acid

Uniqueness

6-Bis(2-chloroethyl)amino-m-toluic acid is unique due to its specific structure and the presence of the bis(2-chloroethyl)amino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

5977-34-4

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

VNYPKPWUBJWTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O

Origin of Product

United States

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